N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16152764
InChI: InChI=1S/C24H22BrN5O2S/c1-3-32-20-9-7-19(8-10-20)30-23(17-5-4-12-26-14-17)28-29-24(30)33-15-22(31)27-21-11-6-18(25)13-16(21)2/h4-14H,3,15H2,1-2H3,(H,27,31)
SMILES:
Molecular Formula: C24H22BrN5O2S
Molecular Weight: 524.4 g/mol

N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16152764

Molecular Formula: C24H22BrN5O2S

Molecular Weight: 524.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C24H22BrN5O2S
Molecular Weight 524.4 g/mol
IUPAC Name N-(4-bromo-2-methylphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H22BrN5O2S/c1-3-32-20-9-7-19(8-10-20)30-23(17-5-4-12-26-14-17)28-29-24(30)33-15-22(31)27-21-11-6-18(25)13-16(21)2/h4-14H,3,15H2,1-2H3,(H,27,31)
Standard InChI Key QCODQYUYSOMGDO-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Br)C)C4=CN=CC=C4

Introduction

N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of triazole derivatives. It features a unique structure that includes a brominated phenyl group, an ethoxy-substituted phenyl moiety, a pyridine ring, and a triazole ring, all connected through a sulfanyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties.

Chemical Formula and Molecular Weight

  • Molecular Formula: C24_{24}H22_{22}BrN5_{5}O3_{3}S

  • Molecular Weight: Approximately 540 g/mol

Synthesis

The synthesis of N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions. These steps require precise control of reaction conditions, including temperature, solvent, and time, to ensure high yields and purity of the final product.

Synthetic Steps

  • Formation of the Triazole Ring: This involves condensation and cyclization reactions using appropriate starting materials.

  • Introduction of the Pyridine and Ethoxyphenyl Moieties: These are incorporated through further condensation and substitution reactions.

  • Final Coupling with the Brominated Phenyl Group: This step involves forming the sulfanyl linkage.

Biological Activities

N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits potential biological activities, including:

  • Antibacterial Activity: Preliminary screenings indicate effectiveness against various bacterial strains.

  • Antifungal Activity: The compound's structural features suggest potential antifungal properties.

Data Table: Comparison of Related Triazole Derivatives

CompoundMolecular Weight (g/mol)Biological Activity
N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideApproximately 470 g/molAntibacterial
N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideApproximately 484.4 g/molPotential Biological Interactions
N-(4-bromo-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideApproximately 540 g/molPotential Antibacterial and Antifungal

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